2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Overview
Description
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is a synthetic organic compound with the molecular formula C15H14ClNOS and a molecular weight of 291.80 g/mol This compound features a thieno[3,2-c]pyridine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
Mechanism of Action
The compound also contains a phenyl group , which is a common structural component in many pharmaceutical drugs. Phenyl groups can enhance lipophilicity, which can improve a drug’s ability to cross cell membranes and increase its bioavailability .
The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, pharmacokinetic studies look at how the body absorbs, distributes, metabolizes, and excretes a drug .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thieno[3,2-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-5-yl}ethan-1-one: A structural isomer with a different arrangement of the thieno and pyridine rings.
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-yl}ethan-1-one: Another isomer with a different fusion pattern of the rings.
Uniqueness
The uniqueness of 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one lies in its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-10-14(18)17-8-6-13-12(7-9-19-13)15(17)11-4-2-1-3-5-11/h1-5,7,9,15H,6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMATQYQXBYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1SC=C2)C3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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